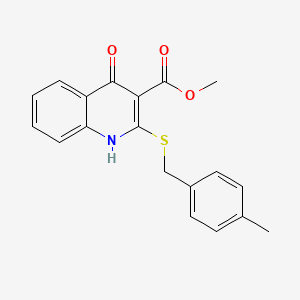
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a heterocyclic compound that contains a benzimidazole ring, a pyrrolidinone ring, and a methoxyphenyl group. This compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections.
Scientific Research Applications
Anticancer Activity
Compounds related to "4-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one" have been studied for their potential anticancer properties. For example, Palladium(II) and Platinum(II) complexes containing benzimidazole ligands showed activity against breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cells, comparable to cisplatin (Ghani & Mansour, 2011). Additionally, ruthenium(II) arene compounds with 2-aryldiazole ligands demonstrated anticancer properties through a multitarget mechanism, highlighting their potential in cancer treatment (Martínez-Alonso et al., 2014).
Receptor Antagonism
Research has also explored the receptor antagonism of related compounds, notably as 5-hydroxytryptamine (5-HT3) receptor antagonists for potential treatment of irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy. For instance, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide showed significant potency as a 5-HT3 receptor antagonist, suggesting a promising approach for therapeutic development (Ohta et al., 1996).
Synthesis of Novel Compounds
The compound's framework has been used in the synthesis of novel heterocyclic compounds. For example, a one-pot condensation method was employed to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, showcasing the compound's versatility in creating new chemical entities with potential biological activities (Kharchenko et al., 2008).
Other Applications
Additional studies have investigated the use of related compounds in various contexts, such as the development of low-cost emitters with large Stokes' shifts for luminescent materials, highlighting the compound's utility beyond pharmaceutical applications (Volpi et al., 2017).
properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-21-13-11-20(12-14-21)27-17-19(15-24(27)29)25-26-22-9-5-6-10-23(22)28(25)16-18-7-3-2-4-8-18/h2-14,19H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJZKUHUKOMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(dimethylamino)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875863.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875867.png)


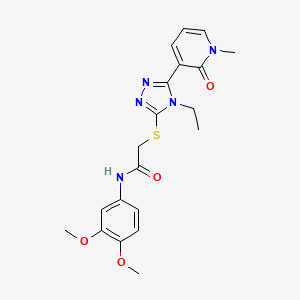
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2875876.png)
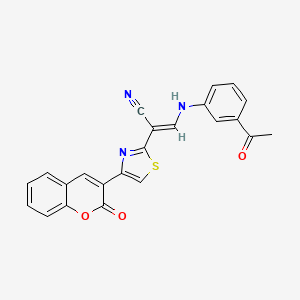
![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)
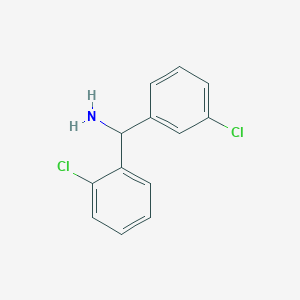
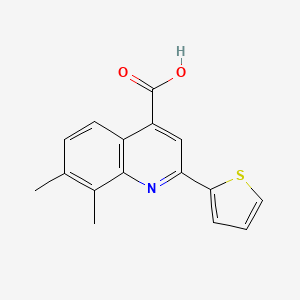
![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)

